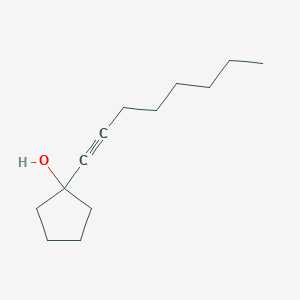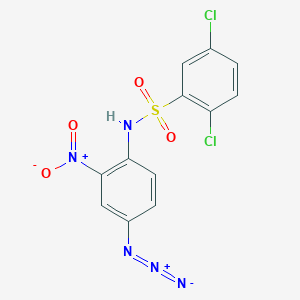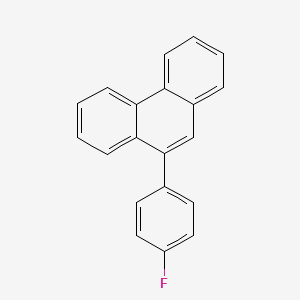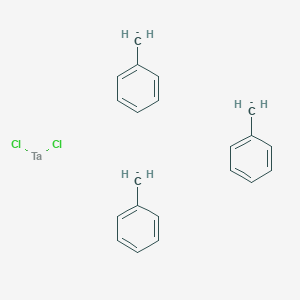![molecular formula C14H17NO4 B14605058 N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine CAS No. 60538-78-5](/img/structure/B14605058.png)
N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclobutyloxycarbonyl group attached to the nitrogen atom of L-phenylalanine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine using a cyclobutyloxycarbonyl (Cboc) group. This can be achieved through the reaction of L-phenylalanine with cyclobutyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters and reducing the reaction time.
化学反応の分析
Types of Reactions
N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyclobutyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as the use of palladium catalysts in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
作用機序
The mechanism of action of N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine involves its interaction with specific molecular targets. The cyclobutyloxycarbonyl group can protect the amino group of L-phenylalanine, allowing it to participate in selective reactions. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
類似化合物との比較
Similar Compounds
N-Benzyloxycarbonyl-L-phenylalanine: Similar in structure but with a benzyloxycarbonyl group instead of a cyclobutyloxycarbonyl group.
N-tert-Butyloxycarbonyl-L-phenylalanine: Contains a tert-butyloxycarbonyl group, offering different steric and electronic properties.
Uniqueness
N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine is unique due to the presence of the cyclobutyloxycarbonyl group, which provides distinct steric and electronic characteristics. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
60538-78-5 |
|---|---|
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC名 |
(2S)-2-(cyclobutyloxycarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12(9-10-5-2-1-3-6-10)15-14(18)19-11-7-4-8-11/h1-3,5-6,11-12H,4,7-9H2,(H,15,18)(H,16,17)/t12-/m0/s1 |
InChIキー |
YZSGWFPUYPRDBP-LBPRGKRZSA-N |
異性体SMILES |
C1CC(C1)OC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
正規SMILES |
C1CC(C1)OC(=O)NC(CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14604990.png)

![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)


![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)


![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)

![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)
